REACTION_CXSMILES
|
[I:1]I.[CH3:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:13]([O-:15])=[O:14]>S(=O)(=O)(O)O>[I:1][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([N+:13]([O-:15])=[O:14])[C:4]=1[CH3:3])[C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
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19.6 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 85° C. over night
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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ADDITION
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Details
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poured over ice
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Type
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CUSTOM
|
Details
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The mixture was partitioned between ethyl acetate and aqueous sodium bisulfite
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Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, filterd
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)O)C=C(C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.06 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |